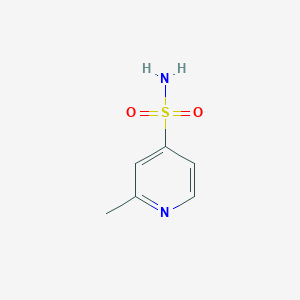

2-甲基吡啶-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylpyridine-4-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a powder at room temperature .

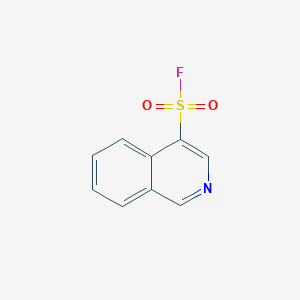

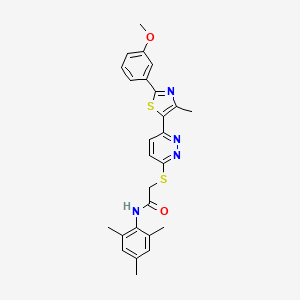

Molecular Structure Analysis

The molecular structure of 2-Methylpyridine-4-sulfonamide consists of a pyridine ring with a methyl group attached to the second carbon and a sulfonamide group attached to the fourth carbon .

科学研究应用

合成与金属离子的络合

研究表明,磺酰胺衍生物(例如由甲苯磺酰化氨基吡啶合成的衍生物)可以与金属离子(如镍(II)和铁(II))形成络合物。Orie、Duru 和 Ngochindo(2021 年)进行的研究展示了这些络合物的合成,并使用各种光谱技术对其进行了表征。这些磺酰胺衍生物与金属离子的络合表明了增强配体的生物和催化能力的潜力,这可能对制药和化工行业有益 (Orie, Duru, & Ngochindo, 2021)。

非酶促谷胱甘肽结合

Umemoto 等人(1988 年)的一项研究探索了致癌芳香胺通过亚硝基化合物与谷胱甘肽的非酶促反应的解毒机制,产生 N-羟基磺酰胺作为一种新的结合形式。这一过程可能代表体内有害化合物的潜在解毒途径,为磺酰胺衍生物在减轻某些物质的毒性作用中的作用机制提供了见解 (Umemoto et al., 1988)。

无溶剂微波辅助制备

Ghattas 等人(2014 年)发现了一种新颖且高效的无溶剂方法,通过 1,4-氮杂共轭加成反应制备 N-(2-(吡啶-2-基)乙基)磺酰胺衍生物。这一过程提供了一种更绿色、更可持续的方法来获得具有潜在药物或农用化学性质的各种磺酰胺衍生物,表明了这些化合物在化工和制药工业中的多功能应用 (Ghattas, Carlin, Murkli, & Jacobs, 2014)。

针对 ELISA 产生广谱抗体

Adrián 等人(2009 年)的研究开发了高灵敏度的酶联免疫吸附试验 (ELISA),用于使用针对这些化合物中常见的氨基苯磺酰胺基团的抗体检测磺酰胺抗生素残留。这项工作强调了磺酰胺衍生物在开发诊断工具以监测抗生素残留中的效用,这可能有利于食品安全和环境监测工作 (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009)。

吡啶和 3-甲基吡啶溶剂化物

Patel 和 Purohit(2017 年)研究了磺胺甲基异恶唑(一种磺酰胺药物)与吡啶和 3-甲基吡啶形成溶剂化物。他们的研究提供了关于溶剂分子如何影响活性药物成分的物理化学性质的见解,这对于药物开发过程至关重要 (Patel & Purohit, 2017)。

作用机制

Target of Action

2-Methylpyridine-4-sulfonamide, as a sulfonamide derivative, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

The compound interacts with its target by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methylpyridine-4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of dihydropteroate to dihydrofolic acid, a critical step in the folic acid synthesis pathway . The downstream effect of this inhibition is a reduction in bacterial growth and survival .

Pharmacokinetics

They are primarily excreted unchanged in the urine . These properties likely contribute to the compound’s bioavailability and efficacy.

Result of Action

The molecular effect of 2-Methylpyridine-4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial growth . On a cellular level, this results in the cessation of bacterial proliferation, effectively controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpyridine-4-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s absorption and overall effectiveness .

安全和危害

属性

IUPAC Name |

2-methylpyridine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLVDDIURLHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/no-structure.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)

![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)

![5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2816328.png)

![Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2816331.png)